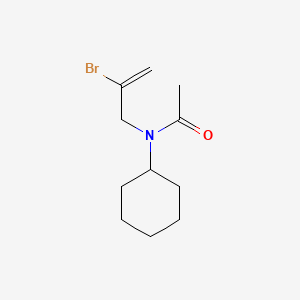
Acetamide, N-(2-bromoallyl)-N-cyclohexyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(2-bromoallyl)-N-cyclohexyl- is a chemical compound with the molecular formula C11H18BrNO. It is used in various scientific research applications and is known for its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-bromoallyl)-N-cyclohexyl- typically involves the reaction of cyclohexylamine with 2-bromoallyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for Acetamide, N-(2-bromoallyl)-N-cyclohexyl- involve large-scale synthesis using automated reactors. The process includes the purification of the compound through distillation or recrystallization to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(2-bromoallyl)-N-cyclohexyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the formation of different amine derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed.
Major Products
The major products formed from these reactions include various substituted amides and amine derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Acetamide, N-(2-bromoallyl)-N-cyclohexyl- is used in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research includes its potential use in developing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(2-bromoallyl)-N-cyclohexyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom plays a crucial role in the compound’s reactivity, allowing it to form covalent bonds with target molecules, thereby inhibiting their function or altering their activity.
Comparación Con Compuestos Similares
Similar Compounds
- Acetamide, N-(2-chloroallyl)-N-cyclohexyl-
- Acetamide, N-(2-iodoallyl)-N-cyclohexyl-
- Acetamide, N-(2-fluoroallyl)-N-cyclohexyl-
Uniqueness
Acetamide, N-(2-bromoallyl)-N-cyclohexyl- is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its chloro, iodo, and fluoro analogs. This uniqueness makes it valuable in specific research and industrial applications.
Propiedades
Número CAS |
102585-32-0 |
|---|---|
Fórmula molecular |
C11H18BrNO |
Peso molecular |
260.17 g/mol |
Nombre IUPAC |
N-(2-bromoprop-2-enyl)-N-cyclohexylacetamide |
InChI |
InChI=1S/C11H18BrNO/c1-9(12)8-13(10(2)14)11-6-4-3-5-7-11/h11H,1,3-8H2,2H3 |
Clave InChI |
GJHFCBPJJAPYAT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(CC(=C)Br)C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


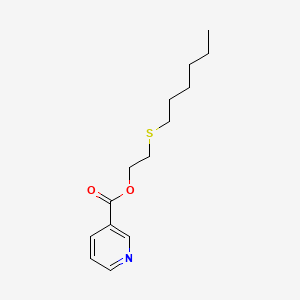
![2-Azatricyclo[5.1.0.0~3,5~]octa-1(7),2,5-triene](/img/structure/B14080780.png)
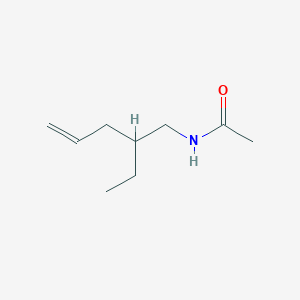


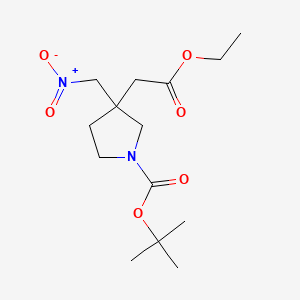
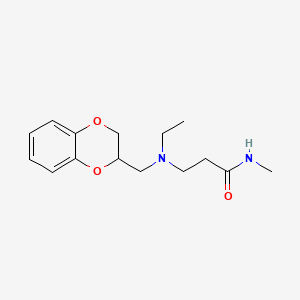
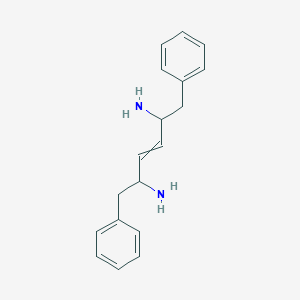
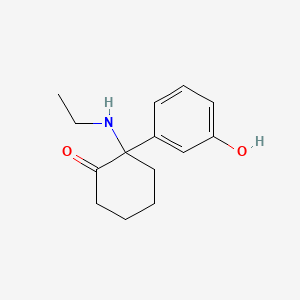
![3-(2-methoxyethyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14080825.png)

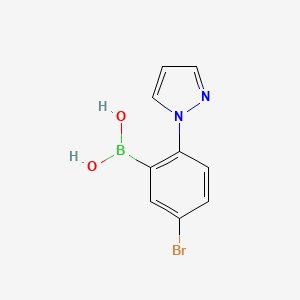
![[(Z)-[1-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-imidazol-1-ylethylidene]amino] naphthalene-2-carboxylate](/img/structure/B14080839.png)
![2-Amino-N'-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B14080842.png)
